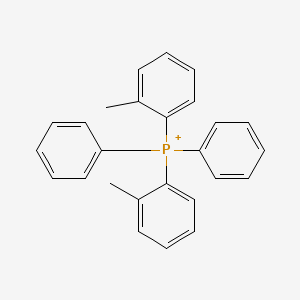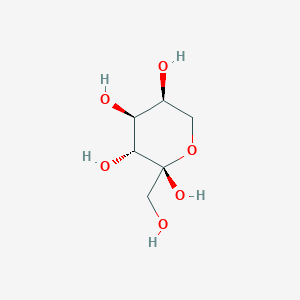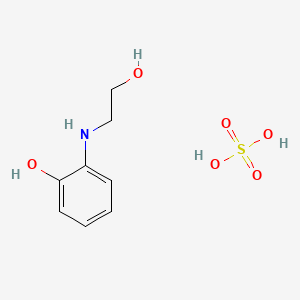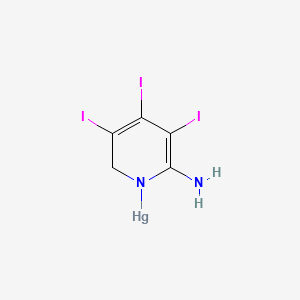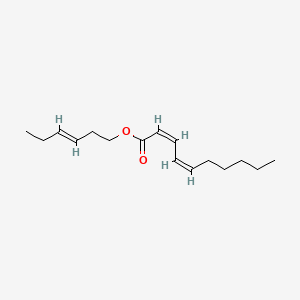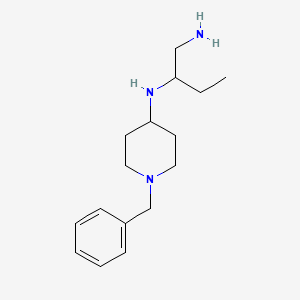
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a chemical compound with the molecular formula C16H27N3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a butane-1,2-diamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine typically involves the reaction of 1-benzyl-4-piperidone with butane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the piperidone to the corresponding piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives. Substitution reactions can result in a variety of substituted piperidine or benzyl derivatives .
Aplicaciones Científicas De Investigación
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N2-(1-Benzyl-4-piperidyl)ethane-1,2-diamine
- N2-(1-Benzyl-4-piperidyl)propane-1,2-diamine
- N2-(1-Benzyl-4-piperidyl)pentane-1,2-diamine
Uniqueness
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different binding affinities, reactivity, and pharmacological effects .
Propiedades
Número CAS |
84196-18-9 |
|---|---|
Fórmula molecular |
C16H27N3 |
Peso molecular |
261.41 g/mol |
Nombre IUPAC |
2-N-(1-benzylpiperidin-4-yl)butane-1,2-diamine |
InChI |
InChI=1S/C16H27N3/c1-2-15(12-17)18-16-8-10-19(11-9-16)13-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13,17H2,1H3 |
Clave InChI |
QUFUCZKLZXBWAU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)NC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


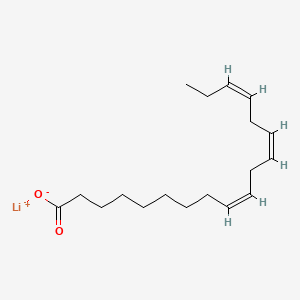

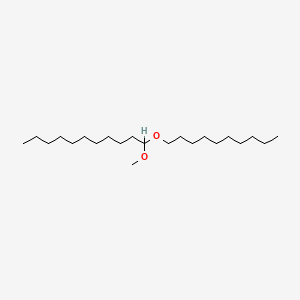
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
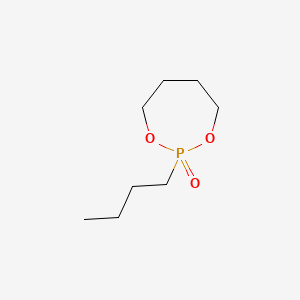
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

